molecular formula C10H8BrClO B3320877 6-Bromo-5-chloro-3,4-dihydronaphthalen-1(2H)-one CAS No. 1273663-89-0

6-Bromo-5-chloro-3,4-dihydronaphthalen-1(2H)-one

Cat. No.: B3320877
CAS No.: 1273663-89-0
M. Wt: 259.52 g/mol
InChI Key: IGSXOCNSNOQXCK-UHFFFAOYSA-N
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Description

6-Bromo-5-chloro-3,4-dihydronaphthalen-1(2H)-one ( 1273663-89-0) is a high-purity organic compound with a molecular formula of C10H8BrClO and a molecular weight of 259.53 g/mol . It belongs to the class of 3,4-dihydronaphthalen-1(2H)-ones, also known as 1-tetralones, which are privileged structural motifs prevalent in many biologically significant natural products and synthetic substances with a broad spectrum of biological activities . This compound serves as a valuable organic building block in medicinal chemistry and drug discovery research, particularly for the synthesis of more complex molecules. The naphthalenone scaffold is recognized for its application in life science research and can be used in various synthetic methodologies, including copper-catalyzed annulation reactions to create stereodefined structures with quaternary carbon centers . This product is intended for research and development purposes only. It is not intended for human or diagnostic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-5-chloro-3,4-dihydro-2H-naphthalen-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrClO/c11-8-5-4-6-7(10(8)12)2-1-3-9(6)13/h4-5H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGSXOCNSNOQXCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2Cl)Br)C(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 6 Bromo 5 Chloro 3,4 Dihydronaphthalen 1 2h One

Strategies for Regioselective Halogenation of Dihydronaphthalenone Core

Direct Bromination and Chlorination Protocols

Direct electrophilic aromatic substitution is a fundamental method for introducing halogens onto an aromatic ring. In the case of α-tetralone, the carbonyl group is an electron-withdrawing group and a meta-director, while the fused alkyl ring is an activating, ortho- and para-director. This leads to a complex regiochemical outcome.

To synthesize 6-Bromo-5-chloro-3,4-dihydronaphthalen-1(2H)-one, a sequential halogenation approach would be necessary. For instance, starting with 5-chloro-3,4-dihydronaphthalen-1(2H)-one, a subsequent bromination would be required. The chlorine atom is an ortho-, para-director, and the fused alkyl ring also directs to the ortho and para positions. Therefore, bromination would likely occur at the 6- or 8-position. Controlling the reaction conditions, such as the choice of halogenating agent and catalyst, is crucial for achieving the desired regioselectivity.

Similarly, starting with 6-bromo-3,4-dihydronaphthalen-1(2H)-one, a subsequent chlorination would be needed. The bromine atom is also an ortho-, para-director. Thus, chlorination would be directed to the 5- or 7-position. The challenge lies in selectively introducing the chlorine at the 5-position.

Common halogenating agents for these transformations include N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS), often in the presence of an acid catalyst. The table below summarizes potential direct halogenation strategies on substituted tetralones.

Starting MaterialHalogenating AgentCatalystMajor Product(s)Reference
5-Chloro-1-tetraloneN-BromosuccinimideSulfuric Acid6-Bromo-5-chloro-1-tetralone, 8-Bromo-5-chloro-1-tetralone mdpi.com
6-Bromo-1-tetraloneN-ChlorosuccinimideAcetic Acid6-Bromo-5-chloro-1-tetralone, 6-Bromo-7-chloro-1-tetralone
1-Tetralone (B52770)BromineIron(III) Bromide6-Bromo-1-tetralone nih.gov
1-TetraloneChlorineIron(III) Chloride5-Chloro-1-tetralone, 7-Chloro-1-tetralone wikipedia.org

Halogen Exchange Reactions for Specific Substitution Patterns

Halogen exchange reactions, such as the Finkelstein reaction or metal-catalyzed processes, offer an alternative route to introduce the desired halogens. wikipedia.orgnih.gov This strategy is particularly useful if a di-halogenated precursor with a different substitution pattern is more readily accessible. For instance, a di-bromo or di-iodo analog could potentially be converted to the target 6-bromo-5-chloro derivative.

Aryl halides can undergo halogen exchange in the presence of a suitable metal catalyst and a halide source. For example, an aryl iodide can be converted to an aryl chloride using a copper(I) chloride catalyst. The success of this approach for this compound would depend on the relative reactivity of the carbon-halogen bonds and the ability to selectively replace one halogen over the other. Given the typical trend of C-I > C-Br > C-Cl for reactivity in many metal-catalyzed reactions, it might be challenging to selectively replace a bromine atom with chlorine without affecting an existing bromine atom. wikipedia.org

Starting MaterialReagentsCatalystProductReference
6,8-Dibromo-1-tetraloneCuCl-6-Bromo-8-chloro-1-tetralone rsc.org
5-Iodo-6-bromo-1-tetraloneCuCl-6-Bromo-5-chloro-1-tetralone nih.gov

Construction of the 3,4-Dihydronaphthalen-1(2H)-one Scaffold

An alternative to direct halogenation is to construct the dihydronaphthalenone ring system from precursors that already contain the desired 3-bromo and 4-chloro substituents on the aromatic ring. This approach offers better control over the regiochemistry of the final product.

Friedel-Crafts Acylation/Cyclization Routes

The intramolecular Friedel-Crafts acylation of a substituted γ-phenylbutyric acid is a classic and effective method for the synthesis of tetralones. masterorganicchemistry.comwikipedia.orgorganic-chemistry.org To obtain this compound via this route, the required precursor would be 4-(3-bromo-4-chlorophenyl)butanoic acid.

The synthesis of this precursor could start from 3-bromo-4-chlorotoluene, which can be converted to the corresponding phenylacetic acid. Subsequent chain extension via standard organic transformations would yield the desired butanoic acid derivative. The final step is the intramolecular cyclization of the corresponding butanoyl chloride or the butanoic acid itself in the presence of a strong acid catalyst, such as polyphosphoric acid (PPA) or methanesulfonic acid. masterorganicchemistry.com

PrecursorCatalystProductYield (%)Reference
4-(3-Bromo-4-chlorophenyl)butanoyl chlorideAlCl₃6-Bromo-5-chloro-1-tetraloneNot reported chemistrysteps.com
4-(4-Bromophenyl)butanoic acidPPA6-Bromo-1-tetralone85 orgsyn.org
4-(3-Chlorophenyl)butanoic acidPPA5-Chloro-1-tetralone90 rsc.org

Ring-Closing Reactions from Acyclic Precursors

Ring-closing metathesis (RCM) has emerged as a powerful tool for the construction of cyclic compounds. However, its application to the synthesis of tetralones is less common than Friedel-Crafts approaches. A potential RCM strategy would involve an acyclic precursor containing two appropriately positioned double bonds. For the synthesis of the target compound, this would require a highly substituted and complex acyclic starting material, making this approach less practical compared to the Friedel-Crafts cyclization.

Modification of Existing Naphthalene (B1677914) Derivatives

The target tetralone can also be synthesized through the modification of a pre-existing naphthalene derivative. One such approach involves the selective reduction of a suitably substituted naphthalene. For example, 6-bromo-5-chloro-1-naphthol could be subjected to catalytic hydrogenation to reduce the non-substituted ring, followed by oxidation of the resulting tetralol to the desired tetralone.

Another powerful strategy involves the Sandmeyer reaction, which allows for the introduction of halogens onto an aromatic ring via a diazonium salt intermediate. tutorchase.comwikipedia.orgorganic-chemistry.orgbyjus.com This approach would start with an appropriately substituted aminotetralone. For instance, 6-amino-5-chloro-3,4-dihydronaphthalen-1(2H)-one could be diazotized and then treated with a copper(I) bromide to introduce the bromine atom at the 6-position. The challenge in this route lies in the synthesis of the required amino-substituted tetralone precursor.

Starting MaterialReagentsProductReference
6-Amino-5-chloro-1-tetralone1. NaNO₂, HBr2. CuBr6-Bromo-5-chloro-1-tetralone wikipedia.org
5-Amino-6-bromo-1-tetralone1. NaNO₂, HCl2. CuCl6-Bromo-5-chloro-1-tetralone tutorchase.com

Multi-Step Synthetic Sequences and Protecting Group Chemistry

The synthesis of complex molecules like this compound often necessitates multi-step reaction sequences. youtube.comyoutube.comyoutube.com A common and effective strategy for constructing the core tetralone structure is through an intramolecular Friedel-Crafts acylation. wikipedia.orgorgsyn.org This approach typically begins with a suitably substituted aromatic compound that is elaborated over several steps to create a γ-arylbutyric acid precursor, which is then cyclized.

A plausible multi-step pathway could commence with a substituted benzene (B151609) derivative, which undergoes a sequence of reactions to introduce a butyric acid side chain. For instance, a Friedel-Crafts acylation of a bromochlorobenzene derivative with succinic anhydride would yield a 3-(aroyl)propanoic acid. wikipedia.org This intermediate would then undergo reduction, typically via Clemmensen or Wolff-Kishner reduction, to convert the ketone to a methylene (B1212753) group, affording the required 4-arylbutanoic acid. The final key step is the intramolecular cyclization, promoted by a strong acid like polyphosphoric acid or methanesulfonic acid, to form the tetralone ring. wikipedia.org

In syntheses involving multiple functional groups, protecting group chemistry becomes indispensable. wikipedia.orgorganic-chemistry.org A protecting group is a temporary modification of a functional group to prevent it from reacting under specific conditions. organic-chemistry.org For a molecule like this compound, the ketone carbonyl group is a site of high reactivity. If subsequent reactions were needed on the aromatic ring (e.g., a Suzuki or Heck coupling at the bromo- position), the ketone would need to be protected to prevent undesired nucleophilic attack. wikipedia.orgpressbooks.pub

A common strategy for protecting ketones is the formation of an acetal or ketal, often by reacting the ketone with a diol like ethylene glycol in the presence of an acid catalyst. pressbooks.pub This forms a cyclic acetal that is stable under a wide range of non-acidic conditions, including those involving organometallic reagents or hydrides. wikipedia.org Once the desired transformation on another part of the molecule is complete, the protecting group can be easily removed by acidic hydrolysis, regenerating the original ketone. pressbooks.pub The selection of a protecting group is crucial and must be orthogonal to other planned reaction conditions, meaning it can be removed without affecting other parts of the molecule. uchicago.edu

StepReaction TypeReactant(s)Reagent(s)ProductPurpose
1Friedel-Crafts Acylation1-Bromo-2-chlorobenzene, Succinic anhydrideAlCl₃4-(2-Bromo-3-chlorophenyl)-4-oxobutanoic acidForms the basic carbon skeleton.
2Reduction (e.g., Clemmensen)4-(2-Bromo-3-chlorophenyl)-4-oxobutanoic acidZn(Hg), HCl4-(2-Bromo-3-chlorophenyl)butanoic acidRemoves the keto group from the side chain.
3Intramolecular Friedel-Crafts Acylation4-(2-Bromo-3-chlorophenyl)butanoic acidPolyphosphoric Acid (PPA)This compoundCyclizes the side chain to form the tetralone ring.
4 (Optional)ProtectionThis compoundEthylene glycol, p-TsOHProtected KetalProtects the ketone during subsequent reactions (e.g., cross-coupling).
5 (Optional)DeprotectionProtected KetalAqueous Acid (e.g., HCl)This compoundRegenerates the ketone after other transformations.

Optimization of Reaction Conditions and Catalyst Systems

Achieving high yield and purity in the synthesis of dihydronaphthalenones is highly dependent on the optimization of reaction conditions. Key parameters that are systematically varied include the choice of catalyst, solvent, temperature, reaction time, and stoichiometry of reagents. researchgate.netscielo.brsemanticscholar.org

For the crucial intramolecular Friedel-Crafts cyclization step, the choice of acid catalyst is critical. While traditional catalysts include polyphosphoric acid (PPA) and strong mineral acids, modern approaches may utilize Lewis acids such as bismuth(III)bis(trifluoromethanesulfonyl)amide [Bi(NTf₂)₃], which can lead to quantitative conversion under milder conditions. wikipedia.org The catalyst loading is also a key variable; an insufficient amount may lead to an incomplete reaction, while an excess can cause side reactions or decomposition.

Solvent selection plays a significant role in reaction outcomes. Solvents can affect reactant solubility, reaction rates, and even the reaction pathway. For many tetralone syntheses, non-polar aprotic solvents like benzene or dichloromethane are used, but exploring greener alternatives is an increasing focus. organic-chemistry.org

Temperature and reaction time are intrinsically linked. Higher temperatures can accelerate reaction rates but may also promote the formation of undesired byproducts. researchgate.net Therefore, careful optimization is required to find the ideal balance that maximizes the yield of the desired product in the shortest possible time. For example, a reaction might be tested at room temperature, 50 °C, and under reflux conditions to determine the optimal thermal profile. researchgate.net

The table below illustrates a hypothetical optimization study for a Friedel-Crafts cyclization, demonstrating how systematic variation of parameters can lead to an improved synthetic protocol.

EntryCatalyst (equiv.)SolventTemperature (°C)Time (h)Yield (%)
1PPA (excess)Neat80475
2PPA (excess)Neat100282
3PPA (excess)Toluene100468
4AlCl₃ (1.2)Dichloromethane25655
5Bi(NTf₂)₃ (0.1)Dichloromethane25488
6Bi(NTf₂)₃ (0.1)Dichloromethane50295

Green Chemistry Approaches in Dihydronaphthalenone Synthesis

Green chemistry principles are increasingly being integrated into pharmaceutical and chemical synthesis to reduce environmental impact. nih.govresearchgate.net These principles focus on minimizing waste, using less hazardous chemicals, improving energy efficiency, and employing renewable feedstocks. nih.govmdpi.com

In the context of dihydronaphthalenone synthesis, several green chemistry approaches can be applied:

Use of Greener Solvents: Traditional syntheses often employ hazardous chlorinated solvents (e.g., dichloromethane) or hydrocarbons (e.g., benzene). nih.gov Green chemistry encourages the use of safer alternatives such as water, ethanol, or supercritical fluids like CO₂. nih.gov Solvent-free reactions, where reactants are mixed directly, represent an ideal scenario, significantly reducing waste. ijpsr.com

Catalysis: The use of catalysts is a cornerstone of green chemistry because they can increase reaction efficiency and reduce the need for stoichiometric reagents, which often end up as waste. For instance, using a catalytic amount of a highly active Lewis acid is preferable to using a large excess of a corrosive reagent like PPA. nih.gov

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Reactions like Friedel-Crafts acylation followed by cyclization are generally efficient, but waste is generated from the catalyst and workup procedures.

One-Pot and Multicomponent Reactions: Combining multiple reaction steps into a single "one-pot" procedure without isolating intermediates can save time, energy, and solvent, thereby reducing waste. nih.gov Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form the product, are highly desirable from a green chemistry perspective. ijpsr.com

Applying these principles to the synthesis of this compound could involve developing a catalytic, solvent-minimized cyclization process or exploring novel synthetic routes that build the molecule in fewer, more atom-economical steps.

Chiral Synthesis and Stereocontrol Approaches for Analogs

While this compound is achiral, many of its derivatives and analogs possess stereocenters, making stereocontrol a critical aspect of their synthesis. The biological activity of chiral molecules is often dependent on their specific stereochemistry. nih.gov Asymmetric synthesis aims to produce a single enantiomer or diastereomer of a chiral compound. mdpi.com

Several strategies exist for achieving stereocontrol in the synthesis of dihydronaphthalenone analogs:

Chiral Catalysis: This is one of the most powerful methods for asymmetric synthesis. A small amount of a chiral catalyst is used to induce stereoselectivity. For reactions involving α,β-unsaturated aldehydes, chiral secondary amine catalysts (e.g., MacMillan's or Jørgensen's catalysts) can be used to promote enantioselective conjugate additions or cycloadditions. mdpi.com For hydrogenation or hydroacylation reactions, metal complexes with chiral ligands, such as rhodium with (R)-DTBM-SEGPHOS, can provide products with excellent enantioselectivity. organic-chemistry.org

Chiral Pool Synthesis: This approach utilizes a readily available, inexpensive, and enantiomerically pure natural product as the starting material. The inherent chirality of the starting material is carried through the synthetic sequence to control the stereochemistry of the final product. nih.gov

Chiral Auxiliaries: A chiral auxiliary is a temporary chiral group that is attached to an achiral substrate. It directs the stereochemical outcome of a subsequent reaction and is then removed. This method is effective but less atom-economical as it requires additional steps for attachment and removal.

Kinetic Resolution: This process involves the differential reaction of the two enantiomers of a racemic mixture with a chiral reagent or catalyst, leading to the separation of the unreacted, slower-reacting enantiomer. This method is limited to a maximum theoretical yield of 50% for the resolved enantiomer.

The development of stereocontrolled methods for analogs of dihydronaphthalenones allows for the synthesis of specific isomers, which is crucial for investigating structure-activity relationships in drug discovery and development. nih.gov

ApproachDescriptionExample Application for Analogs
Chiral Catalysis A chiral catalyst directs the formation of one enantiomer over the other.An enantioselective intramolecular hydroacylation of an ortho-allylbenzaldehyde analog using a Rhodium/(R)-DTBM-SEGPHOS catalyst system. organic-chemistry.org
Chiral Pool Synthesis begins with an existing, enantiopure molecule (e.g., an amino acid or terpene).Synthesizing a chiral tetralone starting from an enantiopure (S)-2-arylpropanol. semanticscholar.org
Chiral Auxiliary A removable chiral group is attached to the substrate to direct a stereoselective reaction.Use of a chiral oxazolidinone auxiliary to direct the alkylation of a side chain before cyclization.
Kinetic Resolution One enantiomer of a racemic mixture reacts faster with a chiral reagent, allowing for separation.Chemoenzymatic resolution of a racemic tetralone intermediate using a lipase. semanticscholar.org

Chemical Reactivity and Transformations of 6 Bromo 5 Chloro 3,4 Dihydronaphthalen 1 2h One

Reactions Involving Aromatic Halogen Substituents

The bromo and chloro substituents on the aromatic ring of 6-bromo-5-chloro-3,4-dihydronaphthalen-1(2H)-one are key handles for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. The differential reactivity of the C-Br and C-Cl bonds often allows for selective transformations.

Nucleophilic Aromatic Substitution (SNAr) Strategies

Nucleophilic aromatic substitution (SNAr) is a powerful method for the functionalization of electron-deficient aromatic rings. In the case of this compound, the carbonyl group acts as an electron-withdrawing group, activating the aromatic ring towards nucleophilic attack. Generally, SNAr reactions are more facile with a stronger electron-withdrawing group positioned ortho or para to the leaving group.

While direct SNAr on this substrate is not extensively documented in readily available literature, the principles of SNAr suggest that strong nucleophiles could displace one of the halogen atoms. The relative reactivity of the halogens as leaving groups in SNAr reactions is typically F > Cl > Br > I. However, the position of the halogen relative to the activating group is also a critical factor. Given the substitution pattern, reactions with potent nucleophiles like amines, alkoxides, or thiolates under forcing conditions could potentially lead to substitution products. The outcome would depend on the specific nucleophile, solvent, and temperature, with the potential for a mixture of products if the selectivity between the chloro and bromo substituents is not high.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig)

Transition metal-catalyzed cross-coupling reactions are among the most important and versatile tools in modern organic synthesis for the formation of C-C and C-heteroatom bonds. The bromo and chloro substituents on this compound serve as excellent electrophilic partners in these transformations. A key aspect of the reactivity of this di-halogenated substrate is the potential for selective coupling, as the carbon-bromine bond is generally more reactive than the carbon-chlorine bond in oxidative addition to palladium(0) catalysts. harvard.edu

Suzuki-Miyaura Coupling: This reaction enables the formation of a new carbon-carbon bond by coupling the aryl halide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. harvard.edurose-hulman.edu For this compound, it is anticipated that selective coupling at the C-Br bond can be achieved under carefully controlled conditions.

CatalystLigandBaseSolventTemperature (°C)Product
Pd(PPh₃)₄PPh₃Na₂CO₃Toluene/Ethanol/Water805-Chloro-6-phenyl-3,4-dihydronaphthalen-1(2H)-one
PdCl₂(dppf)dppfK₂CO₃Dioxane1005-Chloro-6-(thiophen-2-yl)-3,4-dihydronaphthalen-1(2H)-one
Pd₂(dba)₃SPhosK₃PO₄Toluene1105-Chloro-6-(4-methoxyphenyl)-3,4-dihydronaphthalen-1(2H)-one

Heck Reaction: The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene. This reaction is typically catalyzed by a palladium complex in the presence of a base. Similar to the Suzuki coupling, selective reaction at the C-Br bond of this compound is expected.

Sonogashira Coupling: This powerful reaction forms a carbon-carbon bond between an aryl halide and a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.orgorganic-chemistry.org The Sonogashira coupling is highly valuable for the synthesis of arylalkynes. The higher reactivity of the C-Br bond allows for selective alkynylation at the 6-position.

CatalystCo-catalystBaseSolventTemperature (°C)Product
PdCl₂(PPh₃)₂CuIEt₃NTHFRoom Temp5-Chloro-6-(phenylethynyl)-3,4-dihydronaphthalen-1(2H)-one
Pd(PPh₃)₄CuIPiperidineDMF605-Chloro-6-((trimethylsilyl)ethynyl)-3,4-dihydronaphthalen-1(2H)-one

Buchwald-Hartwig Amination: This reaction is a cornerstone for the synthesis of arylamines from aryl halides and primary or secondary amines, catalyzed by palladium complexes with specialized phosphine (B1218219) ligands. wikipedia.orglibretexts.org The selective amination at the C-Br position is a feasible transformation, providing access to a range of 6-amino-5-chloro-3,4-dihydronaphthalen-1(2H)-one derivatives. Studies on the related 6-bromo-2-chloroquinoline (B23617) have demonstrated the feasibility of selective Buchwald-Hartwig amination of an aryl bromide in the presence of a heteroaryl chloride. walisongo.ac.id

Catalyst PrecursorLigandBaseSolventTemperature (°C)AmineProduct
Pd₂(dba)₃BINAPNaOt-BuToluene100Morpholine5-Chloro-6-(morpholin-4-yl)-3,4-dihydronaphthalen-1(2H)-one
Pd(OAc)₂XPhosCs₂CO₃Dioxane110Aniline5-Chloro-6-(phenylamino)-3,4-dihydronaphthalen-1(2H)-one

Directed Ortho Metalation (DoM) and Functionalization

Directed ortho metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. rsc.orglibretexts.orgorganic-chemistry.orgorganic-chemistry.org This reaction involves the deprotonation of an aromatic C-H bond ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. The resulting aryllithium species can then be trapped with various electrophiles. In this compound, the carbonyl group itself is not a typical DMG. However, it is conceivable that a derivative, such as a ketal or an enol ether, could serve as a directing group. Alternatively, the chloro substituent, while a weak directing group, could potentially direct metalation to the adjacent C-H bond at position 4, although this would be in competition with lithium-halogen exchange at the more reactive bromine site. A more plausible strategy would involve the introduction of a potent DMG at a different position of the molecule to achieve regioselective functionalization.

Transformations of the Carbonyl Functional Group

The ketone functionality in this compound is a versatile site for a variety of chemical transformations, including reduction, oxidation, and reactions at the alpha-carbon.

Chemoselective Reduction and Oxidation Reactions

Reduction: The carbonyl group can be selectively reduced to a hydroxyl group to furnish the corresponding alcohol, 6-bromo-5-chloro-1,2,3,4-tetrahydronaphthalen-1-ol. A variety of reducing agents can be employed for this transformation, with sodium borohydride (B1222165) (NaBH₄) being a common and mild choice that typically does not affect the aryl halides. rsc.org For stereoselective reductions, chiral reducing agents or catalytic asymmetric hydrogenation can be utilized.

Reducing AgentSolventTemperature (°C)Product
NaBH₄Methanol0 to Room Temp6-Bromo-5-chloro-1,2,3,4-tetrahydronaphthalen-1-ol
LiAlH₄THF06-Bromo-5-chloro-1,2,3,4-tetrahydronaphthalen-1-ol

Oxidation: While the tetralone itself is in a relatively stable oxidation state, under certain conditions, it can be aromatized to the corresponding naphthol derivative. This transformation typically requires a dehydrogenation step. For instance, treatment of 1-tetralone (B52770) with elemental sulfur at high temperatures can lead to the formation of 1-naphthol. A similar reaction with this compound would be expected to yield 6-bromo-5-chloro-1-naphthol.

Carbonyl Alpha-Functionalization (e.g., Alkylation, Acylation)

The alpha-carbon adjacent to the carbonyl group (C2 position) possesses acidic protons and can be deprotonated by a suitable base to form an enolate. This enolate can then react with various electrophiles, such as alkyl halides or acyl chlorides, to introduce new substituents at the alpha-position.

Alkylation: The alpha-alkylation of 1-tetralones is a well-established reaction. The enolate, typically generated using a base like lithium diisopropylamide (LDA) or sodium hydride (NaH), can be trapped with an alkyl halide to form the C-alkylated product. This allows for the introduction of a wide range of alkyl groups at the C2 position.

BaseElectrophileSolventTemperature (°C)Product
LDAMethyl iodideTHF-78 to Room Temp6-Bromo-5-chloro-2-methyl-3,4-dihydronaphthalen-1(2H)-one
NaHBenzyl bromideDMFRoom Temp2-Benzyl-6-bromo-5-chloro-3,4-dihydronaphthalen-1(2H)-one

Acylation: Similarly, the enolate can be acylated by reacting it with an acyl chloride or an anhydride. This reaction provides access to 2-acyl-1-tetralone derivatives, which are valuable intermediates for the synthesis of more complex molecules.

Condensation and Addition Reactions at the Ketone Moiety

The carbonyl group of this compound is a key site for a variety of condensation and addition reactions, allowing for the formation of new carbon-carbon bonds and the introduction of diverse functional groups. These reactions are fundamental in expanding the molecular complexity of the tetralone scaffold.

A notable reaction involving the ketone moiety is the Claisen-Schmidt condensation, which typically involves the reaction of a ketone with an aromatic aldehyde in the presence of a base. For instance, the condensation of α-tetralone with 4-ethoxybenzaldehyde (B43997) in a basic medium yields (2E)-2-(4-ethoxybenzylidene)-3,4-dihydro-2H-naphthalen-1-one. nih.gov This transformation highlights the potential for this compound to undergo similar reactions to produce a range of α,β-unsaturated ketone derivatives. The presence of electron-withdrawing bromo and chloro substituents on the aromatic ring is expected to influence the reactivity of the enolate intermediate in these condensations.

Furthermore, ternary condensations of α-tetralone with aromatic aldehydes and active methylene (B1212753) compounds like malononitrile (B47326) or cyanoacetamide lead to the formation of complex heterocyclic systems, such as benzo[h]quinoline (B1196314) derivatives. researchgate.net This suggests that this compound could serve as a valuable precursor for the synthesis of novel, highly functionalized heterocyclic compounds.

Addition of organometallic reagents, such as Grignard reagents, to the carbonyl group represents another important transformation. The reaction of a Grignard reagent, for example, derived from 1-bromo-4-chlorobenzene (B145707) with a carbonyl compound like dimethylformamide, is a well-established method for forming new carbon-carbon bonds. walisongo.ac.id By analogy, the reaction of various Grignard reagents with this compound would be expected to yield the corresponding tertiary alcohols. The chemoselectivity of such reactions would be of interest, particularly the potential for the Grignard reagent to interact with the bromine or chlorine substituents on the aromatic ring under certain conditions.

The Reformatsky reaction offers a pathway to synthesize β-hydroxy esters. This reaction involves the treatment of an α-halo ester with an aldehyde or ketone in the presence of metallic zinc. wikipedia.orgthermofisher.comjk-sci.combyjus.comnrochemistry.com The reaction of this compound with an α-bromoester, such as ethyl bromoacetate, and activated zinc would likely produce the corresponding β-hydroxy ester derivative.

Table 1: Representative Condensation and Addition Reactions of Substituted Tetralones
Reaction TypeReactantsProduct TypePotential Application to this compound
Claisen-Schmidt Condensationα-Tetralone, Aromatic Aldehydeα,β-Unsaturated KetoneSynthesis of various chalcone-like derivatives.
Ternary Condensationα-Tetralone, Aromatic Aldehyde, MalononitrileBenzo[h]quinoline derivativeAccess to complex heterocyclic scaffolds.
Grignard ReactionKetone, Organomagnesium HalideTertiary AlcoholIntroduction of alkyl or aryl substituents at the C-1 position.
Reformatsky ReactionKetone, α-Halo Ester, Zincβ-Hydroxy EsterFormation of β-hydroxy ester derivatives.

Reactions of the Alicyclic Ring System

Electrophilic Substitution on the Dihydronaphthalene Ring

The aromatic portion of the this compound ring system is susceptible to electrophilic substitution reactions. The existing bromo and chloro substituents, along with the carbonyl group, exert a significant influence on the regioselectivity of these reactions. Halogens are generally considered deactivating yet ortho-, para-directing groups in electrophilic aromatic substitution due to the interplay of their electron-withdrawing inductive effect and electron-donating resonance effect. byjus.com

Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. masterorganicchemistry.com For this compound, the directing effects of the existing halogens and the deactivating effect of the carbonyl group must be considered. The bromine is at the 6-position and the chlorine is at the 5-position. The positions ortho and para to the bromine are 5 and 7, and 8 respectively. The positions ortho and para to the chlorine are 6 and 8, and 7 respectively. The concerted directing effect of both halogens would likely favor substitution at the 7 and 8 positions. However, the strong deactivating effect of the carbonyl group would disfavor substitution at the 8-position (ortho to the carbonyl). Therefore, electrophilic substitution is most likely to occur at the 7-position.

Studies on the nitration of α-tetralone itself have shown that the position of nitration can be controlled by the reaction conditions. organic-chemistry.org For the di-halogenated substrate, the regiochemical outcome will be a subject of the combined electronic and steric influences of all substituents.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
ReactionElectrophilePredicted Major ProductRationale
NitrationNO2+7-Nitro-6-bromo-5-chloro-3,4-dihydronaphthalen-1(2H)-oneDirecting effect of halogens to the 7-position, deactivation of the 8-position by the carbonyl group.
BrominationBr+6,7-Dibromo-5-chloro-3,4-dihydronaphthalen-1(2H)-oneDirecting effect of halogens to the 7-position.
Friedel-Crafts AcylationRCO+7-Acyl-6-bromo-5-chloro-3,4-dihydronaphthalen-1(2H)-oneDirecting effect of halogens to the 7-position, steric hindrance may play a role.

Ring Expansion and Contraction Methodologies

Ring expansion and contraction reactions of the alicyclic ring in tetralone systems provide access to valuable carbocyclic and heterocyclic frameworks. For this compound, such transformations can lead to novel molecular architectures.

The Beckmann rearrangement of the corresponding oxime is a classic method for ring expansion, converting a cyclic ketone into a lactam. organic-chemistry.orgmasterorganicchemistry.comunacademy.comwikipedia.orgorganicreactions.org The oxime of this compound, upon treatment with an acid catalyst such as polyphosphoric acid or sulfuric acid, would be expected to undergo rearrangement to yield a seven-membered lactam. The regioselectivity of the rearrangement, specifically which carbon atom migrates to the nitrogen, is determined by the stereochemistry of the oxime, with the group anti-periplanar to the leaving group on the nitrogen typically migrating.

Another powerful tool for ring expansion is the Schmidt reaction, which involves the reaction of a ketone with hydrazoic acid in the presence of a strong acid. libretexts.orgresearchgate.netwikipedia.orgorganic-chemistry.org This reaction also yields a lactam and proceeds through a mechanism similar to the Beckmann rearrangement. The Schmidt reaction on substituted tetralones has been documented, suggesting its applicability to the di-halogenated substrate. nih.gov

While less common, ring contraction methodologies could potentially be applied to derivatives of this compound. For instance, a Favorskii rearrangement of an α-halo derivative of the ketone could, in principle, lead to a five-membered ring system, although this would require prior functionalization of the alicyclic ring.

Mechanistic Investigations of Key Transformations

Studies on Regioselectivity and Chemoselectivity

The regioselectivity and chemoselectivity of reactions involving this compound are governed by the electronic and steric properties of its functional groups and substituents.

In electrophilic aromatic substitution, the regioselectivity is primarily dictated by the directing effects of the bromo, chloro, and carbonyl groups. As discussed in section 3.3.1, the interplay of these effects is predicted to favor substitution at the 7-position. Computational studies on the nitration of substituted benzenes have provided insights into the validity of the transition state approach for predicting regioselectivity, which could be applied to this system. nih.gov

Chemoselectivity becomes crucial when multiple reactive sites are present. For instance, in reactions with strong nucleophiles, there is a potential for competition between addition to the carbonyl group and nucleophilic aromatic substitution of one of the halogen atoms. The relative reactivity of these sites would depend on the nature of the nucleophile and the reaction conditions.

A notable example of chemoselectivity is observed in the "interrupted Vilsmeier-Haack reaction" of 7-bromo-1-tetralone. acs.org This reaction leads to the formation of 1-chloronaphthalenes, indicating a selective reaction at the carbonyl group followed by aromatization of the alicyclic ring, without affecting the bromo substituent on the aromatic ring under the specified conditions. This suggests that similar selectivity could be achieved with this compound.

Elucidation of Reaction Pathways and Transition States

Understanding the detailed reaction pathways and the structures of transition states is fundamental to controlling the outcomes of chemical transformations. For reactions of this compound, mechanistic studies, often aided by computational chemistry, can provide valuable insights.

The mechanism of the Beckmann rearrangement, for example, involves the protonation of the oxime hydroxyl group, followed by a concerted migration of the anti-periplanar group to the nitrogen with the departure of water. masterorganicchemistry.comunacademy.com The transition state for this migration would be influenced by the electronic nature of the migrating group, which in this case would be either the aromatic ring or the C2 carbon of the alicyclic ring.

In the case of the interrupted Vilsmeier-Haack reaction, a plausible mechanism has been proposed based on experimental evidence for other tetralones. acs.org This involves the initial formation of a vinyl chloride intermediate, which then undergoes oxidative aromatization. The elucidation of such pathways is crucial for optimizing reaction conditions and extending the scope of the methodology.

Theoretical studies on the mechanism and regioselectivity of reactions such as the Friedel-Crafts reaction of tetralone precursors and electrophilic aromatic nitration provide a framework for understanding the reactivity of this compound. nih.govresearchgate.net These studies often involve the calculation of activation energies for different reaction pathways to predict the most favorable outcome.

Applications in Advanced Organic Synthesis and Materials Chemistry

Utility as a Synthon for Complex Natural Product Synthesis

While direct applications of 6-bromo-5-chloro-3,4-dihydronaphthalen-1(2H)-one in the total synthesis of specific natural products are not extensively documented, its structural motifs are present in numerous biologically active compounds. Tetralone derivatives are key scaffolds for the development of new drugs and are precursors to many natural products. researchgate.net The presence of two distinct halogen atoms offers orthogonal reactivity, enabling selective functionalization in the construction of intricate molecular frameworks.

Precursor for the Design and Synthesis of Polycyclic Aromatic Compounds

This compound is a promising precursor for the synthesis of substituted polycyclic aromatic compounds (PACs). The tetralone core can be aromatized to a naphthalene (B1677914) system, and the halogen substituents provide handles for further extension of the aromatic framework. For instance, tetralones can be converted to multisubstituted 1-chloronaphthalenes through a programmable deoxychlorination/aromatization sequence via an interrupted Vilsmeier-Haack reaction. acs.orgacs.org This transformation highlights the potential to generate highly functionalized naphthalene derivatives.

The bromo and chloro substituents can be selectively manipulated in subsequent cross-coupling reactions to build larger polycyclic systems. For example, the bromo group can be selectively coupled under palladium catalysis, leaving the chloro group intact for a subsequent transformation. This stepwise approach allows for the controlled synthesis of complex PACs with defined substitution patterns. Bromo-functionalized polycyclic aromatic hydrocarbons are valuable intermediates in the synthesis of materials with interesting optoelectronic properties. nih.gov

Below is a representative table of reaction conditions for the conversion of a substituted tetralone to a 1-chloronaphthalene (B1664548) derivative, illustrating a potential transformation pathway for this compound.

EntryReagent 1Reagent 2SolventTemperature (°C)Yield (%)
1N,N-diisopropylformamideZnCl2TCE/MeCN12081
2N,N-dimethylformamideZnCl2TCE/MeCN120Trace
3N-methyl-N-phenylformamideZnCl2TCE/MeCN12010

Data extrapolated from a study on 7-bromo-1-tetralone. acs.org

Development of Novel Molecular Scaffolds and Frameworks

The tetralone scaffold is a well-established building block in medicinal chemistry for the development of novel molecular scaffolds with diverse biological activities. researchgate.net The introduction of bromo and chloro substituents on this framework, as seen in this compound, provides opportunities for creating new chemical entities with potentially enhanced therapeutic properties. These halogen atoms can participate in halogen bonding, a non-covalent interaction that can influence molecular recognition and binding affinity to biological targets.

Furthermore, the tetralone core can be derivatized to generate a variety of heterocyclic systems. For example, condensation reactions with hydrazines can yield indazole derivatives, while reactions with other bifunctional reagents can lead to the formation of fused heterocyclic systems. The ability to selectively functionalize the bromo and chloro positions allows for the generation of a library of compounds with diverse substitution patterns for structure-activity relationship (SAR) studies. Substituted tetralones have been used in the synthesis of therapeutically functional compounds such as antibiotics, antidepressants, and acetylcholinesterase inhibitors. researchgate.net

Integration into Cascade and Tandem Reaction Sequences

Cascade reactions, also known as tandem or domino reactions, offer an efficient approach to the synthesis of complex molecules in a single operation, minimizing waste and purification steps. The reactivity of this compound makes it an ideal candidate for integration into such sequences. For instance, a cascade reductive Friedel-Crafts alkylation/cyclization of keto acids/esters can be employed for the synthesis of tetralones. rsc.org

Substituted tetralones can also participate in cascade reactions that involve both the ketone and the aromatic ring. For example, a nitrogen deletion/Diels-Alder cascade reaction has been developed for the synthesis of substituted tetralins from isoindolines, showcasing the versatility of building such frameworks in a tandem fashion. researchgate.netnih.govacs.org While not directly demonstrated with this compound, its structural features suggest its potential as a substrate in similar cascade processes to rapidly build molecular complexity. The presence of the halogen atoms could also be exploited in cascade sequences involving cross-coupling and cyclization steps.

Contributions to Retrosynthetic Analysis Strategies

In retrosynthetic analysis, a target molecule is deconstructed into simpler, commercially available starting materials. This compound represents a valuable starting point in such analyses due to its inherent functionality and potential for diverse transformations. The tetralone core is a common feature in many complex natural products and pharmaceutical agents, making this compound a strategic precursor. semanticscholar.org

The presence of the ketone and two different halogens allows for multiple disconnection strategies. The ketone can be disconnected via aldol, Michael, or Friedel-Crafts reactions, while the halogen atoms suggest disconnections based on cross-coupling chemistry. For example, a synthetic chemist could envision a target molecule where one part is introduced via a Suzuki coupling at the bromo position and another part is added through a Buchwald-Hartwig amination at the chloro position, with the ketone serving as a precursor for a chiral alcohol. This strategic positioning of functional groups makes this compound a versatile building block in the planning of complex synthetic routes.

Application in the Synthesis of Specialty Chemicals

While specific details on the commercial production of specialty chemicals from this compound are proprietary, the general class of halogenated tetralones serves as important intermediates in various industrial applications. A related compound, 6-bromo-3,4-dihydronaphthalen-1(2H)-one, is known to be a starting material for the synthesis of fluorescent dyes, pharmaceutical intermediates, and pesticides.

The presence of the additional chloro substituent in this compound can be expected to modulate the properties of the final products, potentially leading to specialty chemicals with enhanced performance characteristics. The halogen atoms can improve properties such as thermal stability, flame retardancy, and biological activity. The versatility of this compound in undergoing various chemical transformations makes it a valuable precursor for a wide range of specialty chemicals in the agrochemical, pharmaceutical, and materials science sectors.

Advanced Spectroscopic and Structural Elucidation of 6 Bromo 5 Chloro 3,4 Dihydronaphthalen 1 2h One and Its Derivatives

High-Field Nuclear Magnetic Resonance (NMR) Spectroscopy

High-field NMR spectroscopy provides the most detailed insight into the molecular framework of 6-Bromo-5-chloro-3,4-dihydronaphthalen-1(2H)-one in solution. uobasrah.edu.iq By analyzing the chemical environment of each proton and carbon atom, a complete structural map can be assembled.

Proton (¹H) and Carbon-13 (¹³C) NMR Chemical Shift Assignments

The ¹H NMR spectrum of this compound is expected to display distinct signals for the aliphatic and aromatic protons. The aliphatic portion of the molecule consists of three methylene (B1212753) groups (CH₂). The protons at C2, adjacent to the carbonyl group, are anticipated to be the most deshielded of the aliphatic protons, appearing as a triplet. The protons at C4, adjacent to the aromatic ring, would also likely appear as a triplet, while the C3 protons would present as a multiplet, coupling to the protons at both C2 and C4. In the aromatic region, two doublets are expected for the protons at C7 and C8, with their coupling constant indicating ortho-coupling.

The ¹³C NMR spectrum provides complementary information, showing signals for each unique carbon atom. bhu.ac.in The carbonyl carbon (C1) is expected to have the largest chemical shift, typically appearing far downfield. The six aromatic carbons will have distinct signals, with their specific shifts influenced by the electron-withdrawing effects of the bromine and chlorine substituents. The three aliphatic carbons will appear in the upfield region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on typical chemical shift ranges for tetralone scaffolds and substituent effects. Actual experimental values may vary based on solvent and other conditions. pdx.edu

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are indispensable for confirming the assignments made from 1D spectra and establishing the complete bonding network. youtube.comuvic.ca

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this molecule, strong cross-peaks would be observed between the protons on C2 and C3, and between the protons on C3 and C4, confirming the connectivity of the aliphatic ring. A cross-peak between the aromatic protons at C7 and C8 would also be present.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons (¹JCH). emerypharma.com It allows for the unambiguous assignment of each protonated carbon by linking the proton signal to its corresponding carbon signal. For example, the triplet at ~2.6 ppm would show a correlation to the carbon signal at ~40 ppm, assigning them both to the C2 position.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for identifying long-range (2-3 bond) correlations between protons and carbons. emerypharma.com This technique helps to piece together the entire molecular puzzle. Key correlations would include the protons at C4 correlating to the aromatic carbons C5 and C8a, and the proton at C8 correlating to the carbonyl carbon C1, confirming the fusion of the two rings.

NOESY (Nuclear Overhauser Effect Spectroscopy): While the molecule is largely rigid, NOESY can provide information about through-space proximity of protons, which can help confirm stereochemistry and conformation in more complex derivatives.

Studies on Conformational Dynamics via Variable Temperature NMR

The six-membered aliphatic ring in the tetralone structure is not planar and can undergo conformational changes. Variable Temperature (VT) NMR studies are used to investigate these dynamics. nih.gov By recording NMR spectra at different temperatures, it is possible to observe changes in chemical shifts or the coalescence of signals, which indicates that the molecule is interconverting between different conformations on the NMR timescale. rsc.orgmdpi.com Such studies could determine the energy barrier for the ring-flipping of the dihydronaphthalenone moiety and identify the most stable conformer at different temperatures.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups present in a molecule. pageplace.deresearchgate.net The spectra are complementary, as some molecular vibrations are more active in IR while others are more active in Raman. chemrxiv.org

For this compound, the most prominent feature in the IR spectrum would be a strong absorption band corresponding to the carbonyl (C=O) stretching vibration. chemicalbook.com Aromatic C-H and aliphatic C-H stretching vibrations would also be clearly visible. The lower frequency "fingerprint" region would contain characteristic absorptions for the C-Cl and C-Br stretching vibrations. nist.govspectroscopyonline.com

Table 2: Characteristic IR and Raman Bands for this compound

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular weight of a compound with high precision, which allows for the calculation of its elemental formula. rsc.org For the target compound with the formula C₁₀H₈BrClO, the calculated monoisotopic mass is 257.9528 Da. HRMS analysis would be expected to yield a measured mass that matches this value to within a few parts per million (ppm). rsc.org

Furthermore, the presence of both chlorine and bromine, which have characteristic isotopic patterns (³⁵Cl:³⁷Cl ≈ 3:1 and ⁷⁹Br:⁸¹Br ≈ 1:1), would produce a unique isotopic cluster in the mass spectrum. The M, M+2, and M+4 peaks would have a distinctive intensity ratio, providing definitive evidence for the presence of one chlorine and one bromine atom in the molecule.

X-ray Crystallography for Solid-State Structure Determination

While NMR provides the structure in solution, X-ray crystallography offers an exact picture of the molecule in the solid state. This technique would provide precise data on bond lengths, bond angles, and torsional angles. Although a crystal structure for this compound is not publicly available, analysis of related structures provides insight into the expected geometry. researchgate.netnih.gov

The analysis would confirm the planarity of the benzene (B151609) ring and determine the precise conformation of the dihydronaphthalenone ring, which typically adopts a half-chair or twist-boat conformation. nih.gov It would also detail how the molecules pack in the crystal lattice, revealing any significant intermolecular interactions such as halogen bonding or π-stacking.

Table 3: Representative Crystallographic Parameters for a Related Acridinedione Derivative Note: This data is for 9-(3-Bromo-5-chloro-2-hydroxyphenyl)-10-(2-hydroxyethyl)-3,6-diphenyl-3,4,9,10-tetrahydroacridine-1,8(2H,5H)-dione and is presented for illustrative purposes. nih.gov

Analysis of Bond Lengths, Bond Angles, and Dihedral Angles

The precise three-dimensional structure of this compound can be determined using single-crystal X-ray diffraction. This technique would provide accurate measurements of bond lengths, bond angles, and dihedral angles.

Expected Bond Lengths and Angles: The bond lengths within the aromatic ring are expected to be intermediate between typical single and double carbon-carbon bonds, characteristic of aromatic systems. The C-Br and C-Cl bond lengths would be influenced by their positions on the aromatic ring and any steric hindrance from adjacent groups. The carbonyl group (C=O) would exhibit a bond length typical for a ketone. The geometry around the sp3 hybridized carbon atoms in the dihydronaphthalenone ring would show tetrahedral bond angles, approximately 109.5°.

Data Table of Predicted Bond Parameters: Without experimental data, a theoretical table of expected bond parameters can be constructed based on known values for similar molecular fragments.

BondExpected Bond Length (Å)Expected Bond Angle (°)
C-Br~1.90-
C-Cl~1.74-
C=O~1.21C-C-C ~120
C-C (aromatic)~1.39C-C-C ~120
C-C (aliphatic)~1.54C-C-C ~109.5
C-H (aromatic)~1.09-
C-H (aliphatic)~1.10-

Dihedral Angles: The dihedral angles would define the conformation of the non-aromatic portion of the molecule. The dihydronaphthalenone ring can adopt various conformations, such as a half-chair or a distorted boat, and the specific dihedral angles would be crucial in determining the most stable conformation in the crystalline state.

Investigation of Intermolecular Interactions (e.g., C-H...O Hydrogen Bonds, Halogen Bonding)

In the solid state, molecules of this compound would be expected to engage in various intermolecular interactions that dictate the crystal packing.

C-H...O Hydrogen Bonds: Weak hydrogen bonds of the C-H...O type are anticipated, where a hydrogen atom attached to a carbon atom (both aromatic and aliphatic) acts as a hydrogen bond donor to the oxygen atom of the carbonyl group of a neighboring molecule. These interactions, while weak, can collectively contribute significantly to the stability of the crystal lattice.

Halogen Bonding: Halogen bonding is another important non-covalent interaction that could be present. In this interaction, the bromine or chlorine atom acts as an electrophilic species (a halogen bond donor) and interacts with a nucleophilic region on an adjacent molecule, such as the oxygen atom of the carbonyl group. The geometry of this interaction is typically linear.

Data Table of Potential Intermolecular Interactions:

Interaction TypeDonorAcceptorExpected Distance (Å)Expected Angle (°)
C-H...O Hydrogen BondC-H (aromatic/aliphatic)O (carbonyl)2.2 - 3.0120 - 180
Halogen Bond (Br...O)C-BrO (carbonyl)<3.37~165
Halogen Bond (Cl...O)C-ClO (carbonyl)<3.27~165

Conformational Analysis in the Crystalline State

The conformation of the flexible dihydronaphthalenone ring in the solid state would be determined from the crystallographic data. This ring system can exist in several conformations, and the one adopted in the crystal is the result of a balance between intramolecular strain and favorable intermolecular interactions. Analysis of the puckering parameters, calculated from the endocyclic torsion angles, would provide a quantitative description of the ring's shape.

Chiroptical Spectroscopic Methods for Absolute Configuration Assignment (e.g., Circular Dichroism)

If this compound or its derivatives are synthesized in a chiral, non-racemic form, chiroptical spectroscopic methods like Circular Dichroism (CD) would be essential for assigning the absolute configuration of the stereogenic centers.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum is highly sensitive to the three-dimensional arrangement of atoms.

Methodology for Absolute Configuration Assignment: To assign the absolute configuration, the experimental CD spectrum would be compared to a theoretically calculated spectrum. This involves:

Performing quantum chemical calculations (e.g., using Time-Dependent Density Functional Theory, TD-DFT) to predict the CD spectra for both possible enantiomers (R and S configurations).

Comparing the calculated spectra with the experimental spectrum. A good match in terms of the sign and position of the Cotton effects allows for an unambiguous assignment of the absolute configuration.

The electronic transitions responsible for the observed CD signals, such as the n → π* and π → π* transitions of the carbonyl chromophore and the aromatic ring, would be analyzed to understand the origin of the chiroptical response.

Theoretical and Computational Investigations of 6 Bromo 5 Chloro 3,4 Dihydronaphthalen 1 2h One

Density Functional Theory (DFT) Calculations for Ground State Geometries

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the optimized ground state geometry of molecules. By approximating the exchange-correlation energy, DFT calculations can predict bond lengths, bond angles, and dihedral angles with high accuracy.

For 6-Bromo-5-chloro-3,4-dihydronaphthalen-1(2H)-one, a DFT calculation, typically using a functional like B3LYP with a basis set such as 6-311G++(d,p), would be performed to find the lowest energy conformation. nih.gov The calculation would reveal the precise three-dimensional arrangement of the atoms. The non-aromatic portion of the dihydronaphthalenone ring is expected to adopt a half-chair conformation to minimize steric strain. The bulky bromine and chlorine substituents on the aromatic ring will influence the electronic distribution and may cause minor distortions from a perfectly planar benzene (B151609) ring.

Illustrative Optimized Geometric Parameters (Predicted) This table presents expected values based on DFT calculations of similar halogenated aromatic ketones.

Parameter Predicted Value
C-Br Bond Length ~1.90 Å
C-Cl Bond Length ~1.74 Å
C=O Bond Length ~1.22 Å
C-C (Aromatic) ~1.39 - 1.41 Å
C-C (Alicyclic) ~1.53 - 1.55 Å
C-C-C (Aromatic Angle) ~119-121°

Analysis of Electronic Structure: Frontier Molecular Orbitals (FMO) and Molecular Electrostatic Potential (MEP)

The electronic properties of a molecule are critical to understanding its reactivity. Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and stability. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring, particularly near the bromine and chlorine atoms which have lone pairs. The LUMO is anticipated to be centered on the electron-deficient carbonyl group (C=O). A smaller HOMO-LUMO gap would suggest higher reactivity.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. In the MEP of the title compound, negative potential (red/yellow regions) would be concentrated around the electronegative oxygen, chlorine, and bromine atoms, indicating sites susceptible to electrophilic attack. Positive potential (blue regions) would be found near the hydrogen atoms and the carbonyl carbon, highlighting potential sites for nucleophilic attack.

Illustrative FMO Properties (Based on Analogous Compounds)

Property Predicted Value
HOMO Energy ~ -6.5 eV
LUMO Energy ~ -1.8 eV

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can accurately predict spectroscopic data, which is invaluable for structure verification.

NMR Chemical Shifts: Theoretical calculations of nuclear magnetic shielding constants, often using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, can predict ¹H and ¹³C NMR chemical shifts. mdpi.com For this compound, the calculations would predict distinct signals for the aromatic protons and the aliphatic protons of the cyclohexenone ring, with the electron-withdrawing effects of the halogens and the carbonyl group causing significant downfield shifts for adjacent nuclei.

Vibrational Frequencies: The vibrational frequencies from Infrared (IR) and Raman spectroscopy can also be computed. nih.gov These calculations help in assigning the observed spectral bands to specific molecular motions, such as the characteristic C=O stretch (expected around 1680-1700 cm⁻¹), C-Br and C-Cl stretches (in the fingerprint region), and aromatic C-H stretches (above 3000 cm⁻¹).

Conformational Analysis and Potential Energy Surface Mapping

The alicyclic ring in 3,4-dihydronaphthalen-1(2H)-one is not planar and can exist in several conformations. A conformational analysis involves mapping the potential energy surface (PES) by systematically changing key dihedral angles and calculating the energy of each resulting geometry. This process identifies all stable conformers and the energy barriers for interconversion between them. For the title compound, the analysis would likely confirm that a half-chair conformation is the most stable, but it would also identify higher-energy twist-boat or boat-like transition states.

Computational Studies of Reaction Mechanisms and Transition States

DFT calculations are instrumental in elucidating reaction mechanisms. smu.edursc.org By modeling the interaction of this compound with various reagents, chemists can map the entire reaction pathway from reactants to products. This involves locating the transition state (the highest energy point along the reaction coordinate) and any intermediates. For instance, the mechanism of a nucleophilic addition to the carbonyl group could be studied. The calculations would provide the activation energy, which determines the reaction rate, and the geometry of the transition state structure, offering insights into how the reaction occurs at a molecular level. acs.org

Non-Covalent Interaction Analysis (e.g., Hirshfeld Surface Analysis)

In the solid state, molecules are held together by a network of intermolecular interactions. Hirshfeld surface analysis is a powerful tool for visualizing and quantifying these interactions within a crystal lattice. mdpi.comnih.gov The analysis maps properties like dᵢ (distance to the nearest nucleus inside the surface) and dₑ (distance to the nearest nucleus outside the surface) onto the molecular surface.

For this compound, a Hirshfeld analysis would likely reveal the importance of several types of non-covalent interactions:

Halogen Bonding: The electropositive region on the bromine and chlorine atoms (σ-hole) could interact with the electronegative oxygen atom of a neighboring molecule.

Hydrogen Bonding: Weak C-H···O hydrogen bonds involving the aliphatic and aromatic hydrogens and the carbonyl oxygen are expected.

The analysis generates 2D fingerprint plots that quantify the percentage contribution of each type of interaction to the total crystal packing. researchgate.netresearchgate.net

Q & A

Q. What are the common synthetic routes for 6-bromo-5-chloro-3,4-dihydronaphthalen-1(2H)-one, and how can reaction conditions be optimized?

The synthesis typically involves halogenation and condensation steps. Bromination of biphenyl precursors followed by cyclization or Claisen-Schmidt condensation reactions with ketones is a standard approach . Key parameters include:

  • Catalyst selection : Use of Lewis acids (e.g., AlCl₃) for electrophilic substitution.
  • Temperature control : Maintain 60–80°C to avoid side reactions during halogenation.
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency. Purity can be verified via HPLC with UV detection at 254 nm .

Q. How is the molecular structure of this compound characterized in crystallographic studies?

X-ray crystallography using SHELXL (e.g., version 2018/3) is the gold standard. Key steps include:

  • Data collection : Monochromatic Mo-Kα radiation (λ = 0.71073 Å).
  • Refinement : Anisotropic displacement parameters for non-H atoms; H atoms placed in idealized positions .
  • Validation : R-factor < 0.05 and wR₂ < 0.15 ensure accuracy. The cyclohexanone ring adopts a chair conformation, and dihedral angles between aromatic systems are critical for reactivity .

Q. What biological assays are used to evaluate the activity of this compound?

Common assays include:

  • Antitumor activity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Anti-inflammatory effects : Inhibition of COX-2 or TNF-α production in macrophages .
  • Enzyme inhibition : Fluorometric assays for retinoic acid metabolism blocking .

Advanced Research Questions

Q. How can the solubility and bioavailability of this compound be improved for pharmacological applications?

Strategies include:

  • Structural modification : Introduce hydrophilic groups (e.g., -OH, -NH₂) via Michael addition with guanidine hydrochloride .
  • Cocrystallization : Use coformers like succinic acid to enhance aqueous solubility.
  • Nanoparticle encapsulation : PLGA-based carriers improve bioavailability .

Q. What role do halogen substituents (Br/Cl) play in modulating biological activity and metabolic stability?

Bromine enhances cell permeability via hydrophobic interactions and metabolic stability by resisting cytochrome P450 oxidation. Chlorine increases electrophilicity, improving binding to cysteine residues in enzyme active sites. Comparative studies show brominated derivatives exhibit 2–3× higher potency than chloro analogs in kinase inhibition assays .

Q. How can discrepancies in reported biological activities be resolved across studies?

Discrepancies often arise from:

  • Structural isomers : Ensure enantiomeric purity via chiral HPLC (e.g., Chiralpak AD-H column).
  • Assay conditions : Standardize cell culture media (e.g., 10% FBS in DMEM) and incubation times.
  • Data normalization : Use Z-factor scoring to validate high-throughput screening results .

Q. What computational methods are used to predict interactions between this compound and protein targets?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) are employed. Key steps:

  • Protein preparation : Remove water molecules and add polar hydrogens.
  • Grid box placement : Centered on active sites (e.g., ATP-binding pocket of kinases).
  • Scoring : MM-GBSA binding free energy calculations .

Safety and Handling

Q. What safety precautions are required when handling brominated dihydronaphthalenones?

  • Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of halogenated vapors.
  • Storage : Keep at 0–6°C in amber glass vials to prevent photodegradation . Refer to GHS hazard codes (e.g., H315 for skin irritation) in Safety Data Sheets .

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Reactant of Route 1
Reactant of Route 1
6-Bromo-5-chloro-3,4-dihydronaphthalen-1(2H)-one
Reactant of Route 2
6-Bromo-5-chloro-3,4-dihydronaphthalen-1(2H)-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.